L-Homocysteine, S-[[(1S,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl]-
Description
Contextualization within Nucleoside Analog Biochemistry
Nucleoside analogs are synthetic compounds that mimic natural nucleosides, the fundamental building blocks of DNA and RNA. azolifesciences.com These molecules, composed of a nucleic acid analog and a sugar moiety, are designed to interfere with cellular processes, often by being incorporated into DNA or RNA or by inhibiting enzymes involved in nucleic acid synthesis. azolifesciences.com This class of compounds is pivotal in therapeutic areas, particularly in antiviral and anticancer treatments, where they can disrupt the replication of viral pathogens or rapidly dividing cancer cells. azolifesciences.com
S-Aristeromycinylhomocysteine is a carbocyclic nucleoside analog, meaning its structure contains a carbocyclic ring in place of the furanose sugar found in natural nucleosides like adenosine (B11128). ontosight.ai Specifically, it is a derivative of the amino acid homocysteine and the carbocyclic nucleoside aristeromycin (B1667592). ontosight.ai This structural modification is critical; the carbon-carbon bonds of the carbocyclic ring are not susceptible to cleavage by the phosphorylases that would typically break down natural nucleosides, granting the analog greater metabolic stability. Its structure, which combines the carbocyclic ring with a homocysteine component, makes it a powerful analog of the naturally occurring compound S-adenosyl-L-homocysteine (AdoHcy). nih.gov
Significance as a Biochemical Probe in Methylation and Transmethylation Studies
Methylation is a fundamental biological process where a methyl group is added to a substrate, such as DNA, RNA, proteins, or small molecules. wikipedia.orgbiocat.com These reactions, collectively known as transmethylation, are essential for normal development, gene expression, and cellular homeostasis. wikipedia.orgnih.gov The universal methyl donor for the vast majority of these reactions is S-adenosylmethionine (SAM or AdoMet). nih.gov
In a typical transmethylation reaction, a methyltransferase enzyme facilitates the transfer of the methyl group from SAM to a substrate. Upon donating its methyl group, SAM is converted into S-adenosyl-L-homocysteine (AdoHcy). nih.gov For methylation reactions to continue, AdoHcy must be cleared from the cell. This is accomplished by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH), which catalyzes the reversible hydrolysis of AdoHcy into adenosine and L-homocysteine. nih.govamegroups.org This step is vital because AdoHcy is a potent product inhibitor of most SAM-dependent methyltransferases; its accumulation would create a negative feedback loop, shutting down cellular methylation. nih.govamegroups.org
S-Aristeromycinylhomocysteine derives its significance as a biochemical probe from its function as a potent inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH). nih.govnih.gov By blocking SAHH, S-Aristeromycinylhomocysteine prevents the breakdown of endogenous AdoHcy. nih.gov This leads to the intracellular accumulation of AdoHcy, which in turn broadly inhibits numerous transmethylation reactions. nih.govamegroups.org This mechanism makes S-Aristeromycinylhomocysteine an invaluable tool for researchers to study the downstream consequences of impaired cellular methylation and to elucidate the roles of specific methylation events in various biological pathways. nih.govamegroups.org Its use has been instrumental in exploring the effects of methylation on gene activation, cellular differentiation, and viral replication. nih.gov
Research Findings on Inhibitory Activity
Detailed studies have been conducted to characterize the inhibitory potential of S-Aristeromycinylhomocysteine and its own analogs against various S-adenosylmethionine-dependent methyltransferases. These investigations reveal specific structure-activity relationships, showing how modifications to the base or amino acid portions of the molecule affect its binding and inhibitory capacity. datapdf.com For instance, while several analogs were found to be inactive against catechol O-methyltransferase, specific modifications yielded potent inhibitors for other key enzymes in the transmethylation network. datapdf.com
The data below, derived from research on base- and amino acid-modified analogs of S-aristeromycinyl-L-homocysteine, illustrates the specific inhibitory activities against different methyltransferases. datapdf.com
Table 1: Inhibitory Activity of S-Aristeromycinylhomocysteine Analogs
| Compound | Target Enzyme | Inhibitory Constant (Ki) (µM) |
|---|---|---|
| 3-deaza-aristeromycinylhomocysteine | Phenylethanolamine N-methyltransferase | 20.5 |
| 8-aristeromycinyl-D-homocysteine | Histamine (B1213489) N-methyltransferase | 10.4 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
57884-84-1 |
|---|---|
Molecular Formula |
C15H22N6O4S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H22N6O4S/c16-8(15(24)25)1-2-26-4-7-3-9(12(23)11(7)22)21-6-20-10-13(17)18-5-19-14(10)21/h5-9,11-12,22-23H,1-4,16H2,(H,24,25)(H2,17,18,19)/t7-,8+,9-,11-,12+/m1/s1 |
InChI Key |
MZBVTOOFTWJQRK-YYTHCXKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CSCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CSCCC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S-aristeromycinyl-L-homocysteine S-aristeromycinylhomocysteine S-aristeromycinylhomocysteine, (L-(1alpha,2beta,3beta,4alpha))-isome |
Origin of Product |
United States |
Synthetic Pathways and Biotransformation of S Aristeromycinylhomocysteine
Enzymatic Biosynthesis of S-Aristeromycinylhomocysteine
The enzymatic production of S-aristeromycinylhomocysteine is a key area of study, primarily involving the enzyme S-adenosylhomocysteine (AdoHcy) hydrolase.
Role of S-Adenosylhomocysteine Hydrolase in Catalytic Production
S-adenosylhomocysteine (AdoHcy) hydrolase is the only known enzyme in mammals that catalyzes the reversible breakdown of S-adenosylhomocysteine (AdoHcy) into homocysteine and adenosine (B11128). nih.gov This function is critical as AdoHcy is a product of all S-adenosylmethionine (AdoMet)-dependent biological transmethylations and acts as a product inhibitor. nih.gov Elevated levels of AdoHcy can suppress these essential methylation reactions. nih.gov
AdoHcy hydrolase facilitates the synthesis of S-aristeromycinylhomocysteine through a condensation reaction. The enzyme's catalytic activity allows for the formation of this compound from its precursors, aristeromycin (B1667592) and homocysteine. This process is of significant interest for producing S-nucleosyl homocysteine derivatives. rsc.org The enzyme contains a glycine-rich region believed to be involved in binding to its cofactor, NAD+. wikipedia.org The catalytic mechanism starts with the dehydrogenative oxidation of the 3'-OH of the ribose by NAD+, forming NADH. wikipedia.org This is followed by a series of steps leading to the elimination of the homocysteine thiolate and subsequent reactions to form the final product. wikipedia.org
Precursor Utilization and Substrate Derivations (e.g., aristeromycin, homocysteine thiolactone)
The synthesis of S-aristeromycinylhomocysteine relies on the availability of specific precursors. Aristeromycin, a carbocyclic nucleoside analog, serves as a key building block. ontosight.ai Homocysteine is another essential precursor. Homocysteine thiolactone, a cyclic thioester of homocysteine, is a valuable and reactive precursor for the synthesis of homocysteine derivatives. mdpi.comnih.gov It can be used to generate the necessary homocysteine for the enzymatic reaction. mdpi.com For instance, a one-pot synthesis of S-adenosylhomocysteine (SAH) has been developed using racemic homocysteine thiolactone and adenosine, catalyzed by a combination of recombinant enzymes including SAH hydrolase. rsc.org This method can be adapted for the synthesis of S-nucleosyl homocysteine derivatives like S-aristeromycinylhomocysteine. rsc.org
Chemical Synthetic Methodologies for S-Aristeromycinylhomocysteine Analogs
Chemical synthesis provides a versatile alternative to enzymatic methods for producing S-aristeromycinylhomocysteine and its analogs, allowing for the creation of a wider range of modified compounds.
Strategic Approaches for Carbocyclic Nucleoside Analog Preparation
The synthesis of carbocyclic nucleoside analogs like S-aristeromycinylhomocysteine involves multi-step chemical reactions. ontosight.aimdpi.com These methods require precise control to achieve the desired stereochemistry. ontosight.ai A common strategy involves the synthesis of a carbocyclic core, followed by the attachment of the nucleobase and the homocysteine moiety. ontosight.ai
Various techniques have been developed for the synthesis of carbocyclic nucleosides. These include:
Palladium-catalyzed reactions: Used for creating various functionalized pyrimidine (B1678525) and pyrrolotriazine C-ribonucleoside analogs. mdpi.com
Cycloaddition reactions: Enantioselective [3+2] cycloaddition of α-nucleobase substituted acrylates is a method to prepare chiral carbocyclic nucleoside analogs. mdpi.com Sequential dipolar cycloaddition and reductive cleavage have also been shown to be efficient. mdpi.com
Modification of existing nucleosides: Chemical modifications of naturally occurring nucleosides can also yield desired analogs. mdpi.com
For S-aristeromycinylhomocysteine analogs specifically, base- and amino acid-modified versions have been synthesized. datapdf.com For example, base-modified analogs have been prepared by reacting carbocyclic 5'-chloro-5'-deoxynucleosides with the anion of homocysteine generated from precursors like L-homocystine or DL-homocysteine thiolactone. datapdf.com
Metabolic Disposition and Biotransformational Pathways
Understanding how S-aristeromycinylhomocysteine and its analogs are processed within biological systems is crucial for evaluating their potential as therapeutic agents.
Enzymatic Processing of S-Aristeromycinylhomocysteine and its Analogs in Biological Systems
S-aristeromycinylhomocysteine and its analogs are designed to be more stable to metabolism than their ribosyl counterparts. datapdf.com This increased stability is a key advantage for potential in vivo applications. datapdf.com The carbocyclic nature of these compounds confers resistance to phosphorylases, which would otherwise cleave the glycosidic bond. mdpi.com
However, they are not completely inert. Studies have shown that analogs of aristeromycin can inhibit cellular AdoHcy hydrolase, leading to an increase in cellular S-adenosylhomocysteine (AdoHcy) levels. nih.gov For instance, certain 4'-modified analogs of aristeromycin were found to be potent inhibitors of AdoHcy hydrolase in cultured murine cells. nih.gov This inhibition resulted in a significant elevation of the AdoHcy/AdoMet ratio. nih.gov
The metabolic fate can vary depending on the specific modifications to the analog. Some aristeromycin analogs are not metabolized by cellular adenosine kinase, unlike aristeromycin itself, which can be phosphorylated. nih.gov The stability of these compounds to metabolic enzymes is a critical factor in their biological activity and potential for further development.
Enzymatic Interactions and Regulatory Mechanisms of S Aristeromycinylhomocysteine
Inhibition of S-Adenosylhomocysteine Hydrolase (AdoHcy Hydrolase) by S-Aristeromycinylhomocysteine
S-Aristeromycinylhomocysteine and its related analogs are recognized for their potent inhibitory effects on S-Adenosylhomocysteine (AdoHcy) hydrolase, a pivotal enzyme in the regulation of cellular methylation reactions.
Biochemical Mechanism of AdoHcy Hydrolase Inhibition
S-Adenosylhomocysteine hydrolase (AdoHcy hydrolase) catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (AdoHcy) to adenosine (B11128) and L-homocysteine. wikipedia.orgcreative-enzymes.com This reaction is crucial because AdoHcy is a potent product inhibitor of virtually all S-adenosyl-L-methionine (SAM)-dependent methyltransferases. By clearing AdoHcy, the hydrolase prevents this feedback inhibition, thus facilitating ongoing cellular methylation.
Inhibitors of AdoHcy hydrolase function by preventing the breakdown of AdoHcy. psu.edu This leads to the intracellular accumulation of AdoHcy, which in turn suppresses essential methylation reactions required for the maturation of viral mRNAs and other cellular processes. psu.edu The mechanism of inhibition by carbocyclic adenosine analogs like S-Aristeromycinylhomocysteine is rooted in their structural resemblance to the natural substrate, adenosine, or the product, AdoHcy.
Many potent inhibitors of AdoHcy hydrolase, such as the related carbocyclic nucleoside neplanocin A, act by binding tightly to the enzyme's active site. This interaction can involve the enzyme's tightly bound cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.org For some inhibitors, this process includes the oxidation of the inhibitor by the enzyme-bound NAD+, which is consequently reduced to NADH, leading to a mechanism-based inactivation of the enzyme. S-Aristeromycinylhomocysteine, as a stable analog, is thought to act as a powerful competitive inhibitor, binding with high affinity to the hydrolase and disrupting its catalytic cycle. nih.govnih.gov
Comparative Inhibitory Potency with Adenosine Analogs (e.g., 3-deazaadenosine (B1664127), neplanocin A)
The inhibitory potency of adenosine analogs against AdoHcy hydrolase varies significantly based on structural modifications to the base and the sugar moiety. Research comparing a series of these compounds against human placental AdoHcy hydrolase has established a clear hierarchy of inhibitory strength. researchgate.netnih.gov
Analogs such as 3-deazaneplanocin (B1662806) A (DZNep) and neplanocin A (NepA) are among the most powerful inhibitors. nih.govresearchgate.netnih.gov The carbocyclic analog 3-deazaaristeromycin, which is structurally related to S-Aristeromycinylhomocysteine, is also a significant inhibitor, though generally less potent than the neplanocins. researchgate.netnih.gov 3-Deazaadenosine (DZA) shows moderate inhibitory activity. researchgate.netnih.gov
Table 1: Comparative Inhibitory Potency of Adenosine Analogs against AdoHcy Hydrolase
| Compound | Relative Potency | Ki Value (if available) |
|---|---|---|
| 3-Deazaneplanocin A (DZNep) | Very High | 5 x 10⁻¹¹ M nih.gov |
| Neplanocin A (NepA) | Very High | Potency similar to DZNep researchgate.netnih.gov |
| 3-Deazaaristeromycin (DZAri) | High | - |
| 3-Deazaadenosine (DZA) | Moderate | - |
Modulation of S-Adenosylmethionine Decarboxylase (AdoMetDC) Activity
Beyond its effects on AdoHcy hydrolase, S-Aristeromycinylhomocysteine and its derivatives also modulate the activity of S-adenosylmethionine decarboxylase (AdoMetDC), a rate-limiting enzyme in the biosynthesis of polyamines.
Mechanistic Basis for AdoMetDC Inhibition
S-adenosylmethionine decarboxylase (AdoMetDC) catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated SAM (dcSAM). This is a critical step in providing the aminopropyl group necessary for the synthesis of higher polyamines. Unlike most amino acid decarboxylases, AdoMetDC utilizes a pyruvate (B1213749) residue as a cofactor instead of pyridoxal (B1214274) phosphate.
Research has demonstrated that S-Aristeromycinylhomocysteine, along with its analog 3-deaza-(+/-)aristeromycinylhomocysteine, can directly inhibit the activity of AdoMetDC isolated from HeLa cells. nih.gov The inhibition by these adenosine analogs suggests that the enzyme's active site can accommodate structures other than its natural substrate, SAM, leading to a competitive blockade of its catalytic function. nih.gov
Impact on Polyamine Biosynthesis Pathways
The inhibition of AdoMetDC has direct consequences for the polyamine biosynthetic pathway. This pathway begins with the conversion of ornithine to putrescine. Spermidine (B129725) synthase then transfers an aminopropyl group from dcSAM to putrescine to form spermidine. A subsequent reaction, catalyzed by spermine (B22157) synthase, adds another aminopropyl group to spermidine to generate spermine.
By inhibiting AdoMetDC, S-Aristeromycinylhomocysteine and its analogs block the production of the essential aminopropyl donor, dcSAM. nih.gov This disruption halts the conversion of putrescine to spermidine and spermine. A direct and observed consequence of this inhibition is the significant intracellular accumulation of the precursor putrescine. nih.gov This perturbation leads to an imbalance in the cellular polyamine pools, which are essential for cell growth, proliferation, and differentiation.
Interactions with S-Adenosylmethionine-Dependent Methyltransferases
As a stable analog of AdoHcy, S-Aristeromycinylhomocysteine is a potent inhibitor of various SAM-dependent methyltransferases. nih.govku.edu Its inhibitory action stems from its close structural similarity to AdoHcy, the natural product inhibitor of these enzymes. nih.govdatapdf.com The carbocyclic nature of S-Aristeromycinylhomocysteine confers metabolic stability, making it a more persistent inhibitor in a biological system compared to AdoHcy itself. nih.govdatapdf.com
Studies have evaluated the inhibitory effects of S-Aristeromycinyl-L-homocysteine and its modified analogs against several methyltransferases, including catechol O-methyltransferase (COMT), phenylethanolamine N-methyltransferase (PNMT), and histamine (B1213489) N-methyltransferase (HMT).
Research indicates that while the L-homocysteine analogs tested were inactive as inhibitors of COMT, specific modifications to the structure yielded potent inhibitors for other methyltransferases. nih.govdatapdf.com For instance, the 3-deaza analog of S-aristeromycinyl-L-homocysteine proved to be a good inhibitor of PNMT, while S-aristeromycinyl-D-homocysteine (the D-isomer) was an excellent inhibitor of HMT. nih.govdatapdf.com
Influence on Histone Methyltransferases (e.g., EZH2)
Histone methyltransferases (HMTs) are critical enzymes that catalyze the transfer of methyl groups to histone proteins, a fundamental process in regulating chromatin structure and gene expression. A key enzyme in this class is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 specifically mediates the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.
The inhibitory activity of S-Aristeromycinylhomocysteine on histone methylation is an indirect consequence of its primary role as an SAHH inhibitor. The resulting buildup of S-adenosylhomocysteine (SAH) creates a competitive inhibitory environment for histone methyltransferases like EZH2, which rely on the binding of S-adenosylmethionine (SAM) to function. By increasing the cellular ratio of SAH to SAM, S-Aristeromycinylhomocysteine effectively curtails the catalytic activity of these enzymes. This mechanism is shared by other well-known pan-methyltransferase inhibitors, such as 3-Deazaneplanocin A (DZNep), which also function by inhibiting SAHH. The inhibition of EZH2 by these compounds leads to a global decrease in H3K27me3 levels, which can reactivate the expression of silenced genes, including tumor suppressors.
While S-Aristeromycinylhomocysteine is recognized as a potent general inhibitor of transmethylation reactions, specific quantitative data detailing its direct inhibitory concentration (IC50) against EZH2 are not extensively documented in publicly available research. The majority of studies focus on its broader mechanism via SAHH inhibition.
Table 1: Research Findings on the Influence of S-Aristeromycinylhomocysteine on Histone Methyltransferases
| Finding | Enzyme Class Targeted | Mechanism of Action | Observed Effect |
| Potent inhibitor of S-adenosylmethionine-dependent transmethylations. | General Methyltransferases | Acts as an analog of S-adenosylhomocysteine (SAH). | Broad inhibition of methylation reactions. |
| Inhibition of S-adenosylhomocysteine hydrolase (SAHH). | S-adenosylhomocysteine hydrolase | Prevents the breakdown of SAH. | Intracellular accumulation of SAH. |
| Indirect inhibition of EZH2. | Histone Methyltransferases (e.g., EZH2) | Increased SAH/SAM ratio competitively inhibits the enzyme. | Reduction in global H3K27me3 levels. |
Effects on DNA Methylation Processes
DNA methylation is a crucial epigenetic mechanism involving the addition of a methyl group to DNA, predominantly at cytosine-guanine (CpG) sites within promoter regions, leading to gene silencing. This process is carried out by a family of enzymes known as DNA methyltransferases (DNMTs). The maintenance of proper DNA methylation patterns is essential for normal development and cellular function, while aberrant methylation is a common feature in various diseases, including cancer.
Similar to its effect on histone methyltransferases, S-Aristeromycinylhomocysteine influences DNA methylation by inhibiting SAHH and causing the accumulation of SAH. SAH is a known potent inhibitor of DNMTs. By elevating intracellular SAH levels, S-Aristeromycinylhomocysteine effectively suppresses the activity of DNMTs, leading to a state of global DNA hypomethylation. This can result in the reactivation of genes that were previously silenced by promoter hypermethylation.
The blockade of SAHH by its inhibitors can impact the methylation of DNA, among other molecules like phospholipids (B1166683) and proteins, leading to significant biological effects such as the induction of cellular differentiation and the activation of certain genes. However, specific studies quantifying the direct inhibitory effect (e.g., IC50 values) of S-Aristeromycinylhomocysteine on individual DNMT isoforms (e.g., DNMT1, DNMT3A, DNMT3B) are limited. The compound's activity is generally characterized through its broad impact on cellular methylation potential.
Table 2: Research Findings on the Effects of S-Aristeromycinylhomocysteine on DNA Methylation
| Finding | Enzyme Class Targeted | Mechanism of Action | Observed Effect |
| Inhibition of SAHH leads to SAH accumulation. | S-adenosylhomocysteine hydrolase | Prevents hydrolysis of SAH to adenosine and homocysteine. | SAH acts as a feedback inhibitor for DNMTs. |
| Inhibition of DNA methylation. | DNA Methyltransferases (DNMTs) | Elevated SAH levels competitively inhibit DNMT activity. | Potential for global DNA hypomethylation and reactivation of silenced genes. |
| Broad biological effects. | Multiple Methyltransferases | Inhibition of methylation of DNA, RNA, proteins, and phospholipids. | Gene activation and induction of cellular differentiation. |
Structure Activity Relationship Studies and Analog Development of S Aristeromycinylhomocysteine
Rational Design Principles for S-Aristeromycinylhomocysteine Analogs
The rational design of S-Aristeromycinylhomocysteine analogs is centered on modifying its key structural components—the carbocyclic (aristeromycin) moiety and the homocysteine side chain—to enhance inhibitory activity, selectivity, and metabolic stability. A primary principle in the design of these analogs is the replacement of the ribose sugar of adenosine (B11128) with a carbocyclic ring, as seen in aristeromycin (B1667592). This modification prevents glycosidic bond cleavage, thereby increasing the metabolic stability of the nucleoside analog. researchgate.net
Further design strategies often involve modifications to the purine (B94841) base and the carbocyclic ring of the aristeromycin core. These modifications are intended to improve binding affinity to the active site of SAH hydrolase and to reduce toxicity. For instance, the introduction of substituents at various positions of the purine ring or alterations to the stereochemistry of the carbocyclic ring can significantly impact the inhibitory potency of the resulting analogs.
Another key consideration is the development of analogs that can selectively target SAH hydrolase from pathogenic organisms over the human enzyme. This can be achieved by exploiting subtle differences in the active site architecture between the host and pathogen enzymes. For example, 2-modified aristeromycin derivatives have been synthesized to investigate their selective inhibitory activity against Plasmodium falciparum SAH hydrolase (PfSAHH). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For S-Aristeromycinylhomocysteine analogs, QSAR models can be developed to predict their inhibitory potency against SAH hydrolase based on various molecular descriptors.
While specific QSAR models for S-Aristeromycinylhomocysteine are not extensively detailed in the public domain, the general approach involves the use of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com These methods generate predictive models by correlating the 3D structural features of the analogs with their inhibitory activities.
A typical 3D-QSAR study on SAH hydrolase inhibitors would involve the following steps:
Data Set Preparation: A series of S-Aristeromycinylhomocysteine analogs with their experimentally determined inhibitory activities (e.g., IC50 or Ki values) against SAH hydrolase is compiled.
Molecular Modeling and Alignment: The 3D structures of the analogs are generated and aligned based on a common scaffold.
Calculation of Molecular Fields: For CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical equation that correlates the variations in the molecular fields with the changes in biological activity.
Model Validation: The predictive power of the QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²), the conventional correlation coefficient (r²), and the standard error of prediction.
The resulting QSAR models can provide valuable insights into the structural requirements for potent SAH hydrolase inhibition and can be used to predict the activity of newly designed analogs.
Significance of Specific Structural Modifications (e.g., carbocyclic ring alterations, deaza modifications)
Specific structural modifications to the S-Aristeromycinylhomocysteine scaffold have been shown to have a profound impact on its inhibitory activity against SAH hydrolase.
Carbocyclic Ring Alterations: Modifications to the carbocyclic ring of aristeromycin are a key strategy in the development of potent SAH hydrolase inhibitors. nih.gov For example, the synthesis of 4'-modified analogs of aristeromycin has been explored to understand their effects on the metabolism of S-AdoHcy. nih.gov These alterations can influence the conformation of the nucleoside analog, affecting its binding to the enzyme's active site. Noraristeromycin, an analog lacking the 5'-hydroxymethyl group of aristeromycin, has also been investigated for its inhibitory activity. nih.gov
Deaza Modifications: The replacement of nitrogen atoms in the purine ring with carbon atoms, known as deaza modification, is a common strategy to create more potent and less toxic analogs. 3-Deazaadenosine (B1664127) analogs have been a particular focus of interest. For instance, carbocyclic 3-deazaadenosine (C-c3Ado) is a potent inhibitor of SAH hydrolase with broad-spectrum antiviral activity. researchgate.net The absence of the N-3 nitrogen can alter the electronic properties of the purine ring and may prevent certain metabolic pathways, thereby enhancing the compound's therapeutic potential.
The following table summarizes the inhibitory activity of selected S-Aristeromycinylhomocysteine analogs with specific structural modifications against SAH hydrolase.
| Compound/Analog | Modification | Target Enzyme | Inhibitory Activity (Ki/IC50) |
| 3-Deazaneplanocin (B1662806) A | Deaza modification and unsaturation in the carbocyclic ring | SAH Hydrolase | 0.05 nM (Ki) researchgate.net |
| 2-Fluoroaristeromycin | Fluoro substitution at the 2-position of the purine ring | Plasmodium falciparum SAH Hydrolase | Strong and selective inhibition nih.gov |
| DHCaA | 4'-modification of the carbocyclic ring | Murine L929 cell AdoHcy hydrolase | Potent inhibitor nih.gov |
| 3-deaza-DHCaA | 4'-modification and 3-deaza modification | Murine L929 cell AdoHcy hydrolase | Potent inhibitor nih.gov |
Methodological Approaches in S Aristeromycinylhomocysteine Research
In Vitro Enzymatic Assay Systems
In vitro assays are fundamental to characterizing the direct interaction between S-Aristeromycinylhomocysteine and its primary target, S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for cellular methylation reactions as it hydrolyzes SAH, a product inhibitor of methyltransferases, into adenosine (B11128) and homocysteine. researchgate.netmdpi.com
Monitoring the activity of SAH hydrolase is essential for studying the effects of inhibitors like S-Aristeromycinylhomocysteine. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. HPLC methods can separate and quantify the substrate (SAH) and the products (adenosine and L-homocysteine) of the enzymatic reaction. By measuring the rate of product formation or substrate depletion over time in the presence and absence of the inhibitor, researchers can precisely determine the extent of enzyme inhibition.
Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for monitoring enzymatic reactions in real-time. It allows for the non-invasive observation of both substrate and product concentrations simultaneously, providing dynamic information about the reaction progress and the effect of inhibitors.
A critical aspect of studying S-Aristeromycinylhomocysteine is quantifying its inhibitory potency. This is achieved by determining key enzyme kinetic parameters. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme; a lower Kᵢ value indicates a more potent inhibitor. S-Aristeromycinylhomocysteine is recognized as a potent inhibitor of S-adenosylmethionine-dependent transmethylations due to its effect on SAH hydrolase. ku.eduresearchgate.netmdpi.comvdoc.pubmdpi-res.com For instance, the related compound 3-deazaadenosine (B1664127), another inhibitor of SAH hydrolase, has a reported Kᵢ of 3.9 µM. medchemexpress.com The determination of these constants involves measuring reaction rates at various substrate and inhibitor concentrations and fitting the data to kinetic models.
| Parameter | Description | Relevance to S-Aristeromycinylhomocysteine |
| Vmax | The maximum rate of reaction when the enzyme is saturated with substrate. | Changes in Vmax can indicate the type of inhibition. |
| Km | The substrate concentration at which the reaction rate is half of Vmax. | Provides information on the enzyme's affinity for its substrate. |
| IC50 | The concentration of an inhibitor required to reduce enzyme activity by 50%. | A common measure of inhibitor potency. |
| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | A precise measure of inhibitor affinity, independent of substrate concentration. |
Cell-Based Experimental Models
To understand the broader biological consequences of inhibiting SAH hydrolase with S-Aristeromycinylhomocysteine, researchers utilize various cell-based models. These experiments bridge the gap between biochemistry and cellular physiology.
Inhibition of SAH hydrolase by compounds like S-Aristeromycinylhomocysteine leads to the intracellular accumulation of SAH. nih.govnih.gov Since SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, this accumulation disrupts cellular methylation processes. nih.gov The ratio of SAM to SAH is often used as an indicator of the cell's methylation potential.
Researchers assess the global methylation status of cells by measuring changes in DNA and histone methylation. For example, studies with the related inhibitor 3-deaza-(+/-)-aristeromycin in HL-60 cells showed changes in the ratio of transmethylation metabolites, which are often associated with hypomethylation. nih.gov Metabolite profiling, using techniques like mass spectrometry, allows for a broad analysis of the metabolic shifts that occur in response to SAH hydrolase inhibition, identifying changes in metabolites related to methylation and other pathways. nih.gov
The inhibition of methylation can have cascading effects on other metabolic pathways, including polyamine metabolism. Polyamines are crucial for cell growth and proliferation. The synthesis of polyamines is linked to the methionine cycle through S-adenosylmethionine (SAM). One-carbon metabolism, which encompasses the folate and methionine cycles, is essential for producing SAM, and disruptions in this network can impact polyamine synthesis. researchgate.net Research has explored the link between polyamine metabolism and protein arginine methyltransferase 5 (PRMT5), where the accumulation of a related metabolite, S-methyl-5′-thioadenosine (MTA), specifically inhibits PRMT5. pharmaceuticalintelligence.com Studying these interconnected pathways helps to build a more complete picture of the cellular effects of S-Aristeromycinylhomocysteine.
To gain a systems-level understanding of the cellular response to S-Aristeromycinylhomocysteine, researchers employ transcriptomic and proteomic approaches. Transcriptomics, often performed using RNA-sequencing, analyzes the expression levels of all genes in a cell, revealing which genes are up- or down-regulated following treatment. For example, transcriptomic analysis of cells treated with SAH hydrolase inhibitors can reveal changes in gene expression related to inflammation or cell differentiation. nih.govelifesciences.org
Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. acs.org Using mass spectrometry-based techniques, scientists can identify which proteins change in abundance or post-translational modification state after exposure to an SAH hydrolase inhibitor. nih.govresearchgate.net These analyses can uncover novel cellular pathways and processes affected by the compound, providing insights into its mechanism of action beyond direct methylation inhibition. For instance, proteomic studies have been used to assess global protein expression changes in response to inhibitors that affect epigenetic pathways. acs.org
The identification and validation of molecular targets for S-Aristeromycinylhomocysteine (c-AdoHcy), an analog of S-adenosylhomocysteine (SAH), are crucial for understanding its mechanism of action and therapeutic potential. While its primary target, S-adenosylhomocysteine hydrolase (AHCY), is well-established, identifying potential off-targets and fully validating its engagement with AHCY in complex biological systems requires a sophisticated and multi-faceted approach. Modern research leverages a combination of functional genomics, multi-omics data integration, and computational methods to achieve a comprehensive understanding of the compound's interactions.
Application of Functional Genomics Approaches (e.g., CRISPR/Cas9, RNA interference)
Functional genomics provides powerful tools for dissecting the roles of specific genes in mediating the effects of a compound like S-Aristeromycinylhomocysteine. nih.govnih.govnuvisan.com Techniques such as RNA interference (RNAi) and CRISPR/Cas9 allow for the systematic knockdown or knockout of genes, enabling researchers to identify which gene products are essential for the compound's activity. nih.govnevillesanjana.com
In the context of S-Aristeromycinylhomocysteine, these approaches can be used in several ways:
Target Validation: By knocking down or knocking out the AHCY gene, researchers can confirm that it is the primary target. If cells lacking AHCY become resistant to S-Aristeromycinylhomocysteine, it provides strong evidence for on-target activity.
Identification of Resistance Mechanisms: Genome-wide CRISPR or RNAi screens can be performed in the presence of S-Aristeromycinylhomocysteine to identify genes that, when inactivated, confer resistance. drughunter.com These genes may be involved in the compound's uptake, metabolism, or downstream signaling pathways.
Synthetic Lethality Screens: These screens aim to find genes that are essential for cell survival only in the presence of the compound. This can uncover novel therapeutic strategies, particularly in cancer research, where targeting a pathway parallel to the one inhibited by S-Aristeromycinylhomocysteine might lead to selective killing of cancer cells. nuvisan.com
The data below illustrates the principles of how functional genomics screens are applied.
| Technology | Principle | Application in c-AdoHcy Research | Potential Outcome |
|---|---|---|---|
| RNA interference (RNAi) | Post-transcriptional gene silencing via siRNA or shRNA, leading to mRNA degradation. nevillesanjana.com | Temporarily reduce AHCY expression to confirm its role in c-AdoHcy sensitivity. | Increased cell viability in the presence of c-AdoHcy, validating AHCY as the target. |
| CRISPR/Cas9 Knockout | Permanent gene disruption by creating double-strand breaks, leading to loss of function. nevillesanjana.com | Genome-wide screen to identify genes whose loss confers resistance to c-AdoHcy. | Identification of novel genes involved in c-AdoHcy transport, metabolism, or downstream pathways. drughunter.com |
| CRISPR Interference/Activation (CRISPRi/a) | Modulation of gene expression without altering the DNA sequence, using a deactivated Cas9 (dCas9) fused to repressor or activator domains. nevillesanjana.com | Modulate the expression of putative off-targets to assess their role in the cellular response to c-AdoHcy. | Clarification of the contribution of secondary targets to the compound's overall phenotypic effect. |
Integration of Multi-Omics Data for Target Deconvolution (e.g., transcriptomics, proteomics)
Target deconvolution, the process of identifying the specific molecular targets responsible for a compound's effects, is a significant challenge in drug discovery. pelagobio.comcriver.comnih.gov Integrating data from multiple "omics" platforms provides a holistic view of the cellular response to S-Aristeromycinylhomocysteine, offering clues to its mechanism of action beyond the primary target. elifesciences.orgtechscience.comnih.gov
Transcriptomics (RNA-seq): This technique measures the expression levels of all genes in a cell. Treatment of cells with S-Aristeromycinylhomocysteine can reveal which genes are up- or down-regulated, providing insights into the affected pathways. For example, significant changes in the expression of genes involved in methylation-dependent processes would be expected.
Proteomics: This involves the large-scale study of proteins. mdpi.comresearchgate.net Techniques like thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA) can identify direct targets by measuring changes in protein thermal stability upon compound binding. nih.gov If S-Aristeromycinylhomocysteine binds to AHCY, the thermal stability of AHCY would increase. These methods can also uncover off-targets across the entire proteome in an unbiased manner. pelagobio.comnih.gov Other proteomic methods like limited proteolysis-mass spectrometry (LiP-MS) can also identify on- and off-target binding by detecting structural alterations in proteins. biognosys.com
The integration of these datasets is key. For instance, a protein identified as a potential binder in a proteomic screen might be considered a more significant target if the corresponding gene also shows altered expression in transcriptomic data. elifesciences.org This multi-omics approach strengthens the evidence for target engagement and helps to build a comprehensive picture of the compound's cellular impact. mdpi.comresearchgate.net
| Omics Approach | Methodology | Information Gained for c-AdoHcy | Example of Integrated Finding |
|---|---|---|---|
| Transcriptomics | RNA-sequencing to quantify changes in mRNA levels upon compound treatment. | Identifies downstream gene expression changes and perturbed cellular pathways. | A protein showing increased thermal stability (proteomics) and whose corresponding gene is upregulated (transcriptomics) is a high-confidence hit. |
| Proteomics | Mass spectrometry-based methods (e.g., CETSA, LiP-MS) to measure protein stability or structural changes. nih.govbiognosys.com | Directly identifies proteins that physically interact with the compound. pelagobio.com | |
| Metabolomics | Quantification of small molecule metabolites in a biological system. | Reveals alterations in metabolic pathways, such as the accumulation of S-adenosylhomocysteine. | Observed changes in metabolite levels can be correlated with proteomic data to confirm the inhibition of specific enzymes. |
Computational and Chemoinformatic Approaches for Target Prediction
Computational methods have revolutionized the early stages of drug discovery and target identification. nih.gov These in silico approaches can predict potential targets for S-Aristeromycinylhomocysteine, prioritize them for experimental validation, and provide insights into binding mechanisms, thereby saving time and resources. nih.gov
Key computational strategies include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Docking S-Aristeromycinylhomocysteine into the crystal structure of AHCY can rationalize its known inhibitory activity. Furthermore, large-scale docking against a library of other protein structures (a process known as reverse docking or panel docking) can predict potential off-targets. nih.gov
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities. nih.gov By searching databases of known bioactive compounds (like ChEMBL) for molecules structurally similar to S-Aristeromycinylhomocysteine, one can infer potential targets based on the known targets of those similar molecules. nih.gov
Network Pharmacology: This approach analyzes the complex networks of protein-protein interactions and drug-target interactions. nih.gov By mapping the known target (AHCY) within these networks, it's possible to predict other proteins that might be affected indirectly by S-Aristeromycinylhomocysteine, which could explain some of its broader biological effects. nih.govnih.gov
These computational predictions are not definitive but provide valuable hypotheses that can be tested using the functional genomic and proteomic methods described above.
| Computational Method | Principle | Application to c-AdoHcy | Type of Prediction |
|---|---|---|---|
| Molecular Docking | Simulates the binding of a ligand to a protein's active site to estimate binding affinity. nih.gov | Docking c-AdoHcy against a panel of proteins to predict binding partners. nih.gov | Direct protein-ligand interactions; potential on- and off-targets. |
| Chemical Similarity Searching | Identifies known drugs or compounds with structures similar to the query molecule. nih.govnih.gov | Searching databases for compounds similar to c-AdoHcy to infer targets from their known activities. | Potential targets based on the "guilt-by-association" principle. |
| Network Pharmacology | Analyzes drug-target-disease interaction networks. nih.gov | Mapping AHCY in protein-protein interaction networks to identify closely related proteins that may be affected. | Indirectly affected proteins and pathways. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing S-Aristeromycinylhomocysteine in vitro?
- Methodological Answer : Synthesis typically involves coupling aristeromycin to homocysteine via enzymatic or chemical methods. For example, enzymatic approaches may utilize adenosyltransferases under controlled pH (6.5–7.5) and temperature (37°C) conditions . Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) to confirm structural integrity. Mass spectrometry (MS) is critical for verifying molecular weight and detecting byproducts .
Q. What safety protocols are essential for handling S-Aristeromycinylhomocysteine in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Keep in airtight containers at -20°C to prevent degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Q. How can researchers validate the purity of S-Aristeromycinylhomocysteine batches?
- Methodological Answer :
- Analytical Techniques : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .
- Quantitative Analysis : Employ H-NMR integration to assess impurity levels (<2% threshold) .
- Documentation : Adhere to Beilstein Journal guidelines for reporting experimental details, including solvent systems and equipment specifications .
Advanced Research Questions
Q. What experimental designs are optimal for studying S-Aristeromycinylhomocysteine’s inhibition of S-adenosylhomocysteine hydrolase (SAHH)?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with SAHH isolated from target organisms (e.g., Plasmodium falciparum). Measure values under varying substrate concentrations (0.1–10 mM) and pH conditions .
- Competitive vs. Non-competitive Inhibition : Use Lineweaver-Burk plots to distinguish binding mechanisms .
- Structural Analysis : Pair kinetics with X-ray crystallography to map inhibitor-enzyme interactions, focusing on active-site residues (e.g., His in SAHH) .
Q. How should researchers address contradictions in data on S-Aristeromycinylhomocysteine’s metabolic stability?
- Methodological Answer :
- Controlled Replication : Standardize incubation conditions (e.g., 37°C, 5% CO) across labs to minimize variability .
- Cross-Model Validation : Compare stability in human hepatocytes vs. murine models, adjusting for species-specific cytochrome P450 activity .
- Advanced Analytics : Deploy liquid chromatography-tandem MS (LC-MS/MS) to quantify degradation products and identify metabolic pathways .
Q. What strategies enhance the specificity of S-Aristeromycinylhomocysteine in targeting SAHH over related enzymes?
- Methodological Answer :
- Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict off-target binding to homologs like methyltransferases .
- Selectivity Assays : Test inhibitory activity against a panel of enzymes (e.g., DNMTs, PRMTs) at 10 μM concentrations .
- Chemical Modification : Introduce steric hindrance groups (e.g., methyl or fluorine) to the homocysteine backbone to reduce off-target interactions .
Q. How can researchers optimize in vivo delivery of S-Aristeromycinylhomocysteine for preclinical studies?
- Methodological Answer :
- Formulation : Use liposomal encapsulation to enhance bioavailability. Test particle size (50–200 nm) and zeta potential (±20 mV) for stability .
- Dosing Regimens : Conduct pharmacokinetic profiling (C, AUC) in rodent models to determine optimal intraperitoneal vs. oral routes .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly during chronic dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
